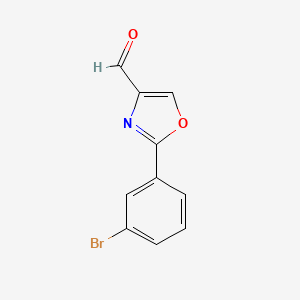

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

Description

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . The molecule consists of an oxazole ring substituted at the 4-position with a carbaldehyde group and at the 2-position with a 3-bromophenyl moiety. Key physicochemical properties include a LogP of 2.9166 (indicating moderate lipophilicity) and a polar surface area (PSA) of 43.1 Ų, suggesting moderate solubility in polar solvents .

The bromine atom at the meta position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbaldehyde group serves as a reactive site for nucleophilic additions or condensations. This compound is primarily employed as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOOGBFQVOYRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695879 | |

| Record name | 2-(3-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-03-0 | |

| Record name | 2-(3-Bromophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination of Phenyl Oxazole: : The synthesis typically begins with the bromination of phenyl oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

-

Formylation: : The brominated phenyl oxazole is then subjected to formylation to introduce the aldehyde group. This can be done using the Vilsmeier-Haack reaction, where the brominated compound reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity and yield.

Industrial Production Methods

Industrial production of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The bromine atom in 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

-

Oxidation and Reduction: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or reduced to an alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: : The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Iron(III) bromide, palladium catalysts for cross-coupling reactions.

Major Products

Substituted Derivatives: Formed via nucleophilic substitution.

Alcohols and Carboxylic Acids: Resulting from reduction and oxidation of the aldehyde group.

Imines and Hydrazones: Products of condensation reactions.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Condensation Reactions: The aldehyde group can undergo condensation with amines or other nucleophiles to form imines or related compounds.

- Cyclization Reactions: The oxazole ring can be modified through cyclization reactions, leading to the formation of more complex heterocyclic compounds.

These reactions are crucial for developing new materials and pharmaceuticals.

Research indicates that compounds containing oxazole rings exhibit significant biological activities, including:

- Antimicrobial Properties: Studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

These biological activities make it a candidate for further exploration in drug development.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential role as a therapeutic agent. Its structure allows it to interact with specific biological targets, such as enzymes and receptors. Notable areas of focus include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially leading to new treatments for conditions like cancer and inflammation.

- Ligand Development: Its ability to bind selectively to biological targets makes it suitable for developing ligands in pharmacological studies.

Case Studies and Research Findings

A review of recent literature highlights several key studies involving this compound:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. The oxazole ring can participate in π-π interactions or hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde and analogous compounds:

Key Observations:

Heterocycle Effects :

- Oxazole (oxygen and nitrogen): Moderately polar, with applications in agrochemicals and dyes due to its electron-deficient nature .

- Thiazole (sulfur and nitrogen): Higher LogP (3.2) due to sulfur’s hydrophobicity, often used in drug discovery (e.g., antiviral agents) .

- Pyrazole (two adjacent nitrogens): Enhanced hydrogen-bonding capacity, linked to broad biological activities (e.g., antitumor) .

Substituent Effects :

- 3-Bromo-phenyl (meta-bromo): Steric hindrance reduces electrophilic substitution reactivity compared to para-substituted analogs but facilitates regioselective cross-couplings .

- 4-Methoxy-phenyl (para-methoxy): Electron-donating group increases electron density on the aromatic ring, favoring electrophilic substitutions .

Biological Activity

Overview

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of a bromo substituent on the phenyl ring and an aldehyde group at the 4-position of the oxazole ring contributes to its unique chemical properties, making it a subject of interest in various biological studies.

The compound can be synthesized through several methods, including nucleophilic aromatic substitution and condensation reactions involving oxazole derivatives. Its chemical structure allows for diverse reactivity, particularly due to the aldehyde functional group, which can participate in various chemical transformations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. It has shown significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. For example, compounds with similar structures have demonstrated MIC values ranging from 32 to 512 μg/mL against Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Candida albicans | 64 |

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties . Research indicates that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines, including glioma and breast cancer cells. The mechanism of action is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cellular responses such as apoptosis or inhibition of microbial growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound, revealing promising results against both bacterial and fungal pathogens. The study concluded that structural modifications significantly affect antimicrobial potency .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound could induce apoptosis in glioma cell lines at concentrations as low as 1 µM. The study noted that treatment with this compound resulted in increased PARP cleavage, indicating activation of apoptotic pathways .

Q & A

Q. Table 1: Halogen Substituent Effects on Cross-Coupling Efficiency

| Halogen | Relative Reactivity (Suzuki) | Common Side Reactions |

|---|---|---|

| Br | High | Debromination |

| Cl | Moderate | Hydrolysis |

| F | Low | None |

Advanced: How can researchers resolve contradictions in reported biological activities of oxazole derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing Br with Cl) and test against standardized biological targets (e.g., MT2 receptors in neuropathic pain models) .

- Dose-Response Curves: Establish EC₅₀ values under controlled pharmacokinetic conditions to differentiate intrinsic activity from assay artifacts.

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ data .

Advanced: What strategies stabilize the aldehyde group during synthetic modifications?

Methodological Answer:

The aldehyde group is prone to oxidation and nucleophilic attack. Stabilization strategies include:

- Protecting Groups: Temporarily convert the aldehyde to an acetal or imine derivative during harsh reactions (e.g., Grignard additions).

- Inert Atmospheres: Use argon/nitrogen environments to prevent oxidation during reflux or catalytic steps.

- Low-Temperature Techniques: Perform reactions at ≤0°C to slow degradation kinetics .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

The aldehyde and bromine moieties enable its use as:

- Coordination Complex Precursor: React with hydrazines to form Schiff base ligands for transition-metal complexes (e.g., Cu²⁺ or Ru³⁺).

- Polymer Functionalization: Incorporate into conjugated polymers via Heck coupling to tune electronic properties (e.g., bandgap modulation) .

Advanced: How to analyze competing reaction pathways in nucleophilic aromatic substitution (NAS) involving this compound?

Methodological Answer:

Competing pathways (e.g., ipso vs. cine substitution) can be probed via:

- Isotopic Labeling: Use ⁸¹Br-enriched substrates to track substituent displacement via MS.

- Kinetic Studies: Monitor reaction progress with in-situ IR spectroscopy to identify intermediate species.

- Computational Chemistry: DFT calculations (e.g., Gaussian) predict transition-state energies for pathway dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.